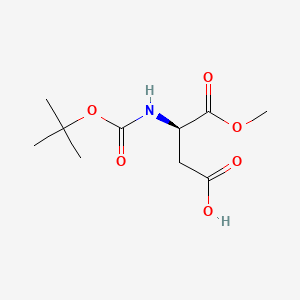

Boc-D-Asp-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137130-65-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-D-Asp-OMe in Synthetic Chemistry

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly referred to as this compound, is a chiral building block of significant utility in modern organic synthesis. As a derivative of the non-proteinogenic D-aspartic acid, it serves as a crucial component in the construction of complex peptides, peptidomimetics, and pharmacologically active molecules. Its unique structural configuration, featuring two distinct protecting groups, offers chemists precise control over sequential reactions, making it an invaluable asset in the fields of medicinal chemistry and drug discovery.

The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino function and a stable methyl ester on the β-carboxyl group allows for orthogonal deprotection and selective functionalization. This dual-protection scheme is fundamental to its role in multi-step synthetic pathways, particularly in solid-phase peptide synthesis (SPPS), where the controlled elongation of a peptide chain is paramount.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Chemical Identifiers

The structure of this compound is defined by a D-configured aspartic acid core. The α-amino group is protected by a Boc moiety, and the side-chain (β) carboxylic acid is esterified with a methyl group, leaving the α-carboxylic acid free for coupling reactions.

Chemical Structure:

Caption: 2D Structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid[2] |

| Common Name | Boc-D-Asp(OMe)-OH, N-Boc-D-aspartic Acid 4-Methyl Ester |

| CAS Number | 124184-67-4[2] |

| Molecular Formula | C₁₀H₁₇NO₆[2] |

| SMILES | COC(=O)C--INVALID-LINK--C(=O)O |

| InChI Key | WFPSMPYVXFVVFA-ZCFIWIBFSA-N[1] |

Physicochemical and Safety Properties

The physical properties of this compound are critical for its handling, storage, and application in synthesis.

Table of Properties:

| Property | Value | Source(s) |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~56 °C | [4] |

| Boiling Point | 411.5 ± 40.0 °C (Predicted) | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Store at 2-8 °C for long-term stability | [] |

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory precautions should be observed.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. In case of dust formation, use a type N95 (US) or type P1 (EN 143) dust mask.[6]

-

Hazard Statements: Some suppliers indicate potential hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Incompatible Materials: Avoid strong oxidizing agents.

Synthesis and Characterization

The synthesis of this compound requires precise control to ensure the selective protection of the amino and β-carboxyl groups while maintaining the stereochemical integrity of the chiral center. A common and effective laboratory-scale synthesis starts from D-aspartic acid β-methyl ester hydrochloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous procedures for the L-isomer.[7] The core principle is the reaction of the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Step 1: Dissolution and Basification

-

Dissolve D-aspartic acid β-methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq.) portion-wise while stirring to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction.

Step 2: Boc Protection

-

To the cooled, basic solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 eq.) dissolved in THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 10-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Causality Insight: The bicarbonate base deprotonates the ammonium group of the starting material, liberating the free amine. This amine then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonyl group and forming the stable Boc-protected amine. The use of a biphasic THF/water system ensures that both the polar amino acid salt and the nonpolar Boc₂O are sufficiently solubilized.

Step 3: Work-up and Extraction

-

Remove the THF from the reaction mixture under reduced pressure (rotary evaporation).

-

Dilute the remaining aqueous solution with water.

-

Cool the solution to 0 °C and carefully acidify to pH 2-3 using a cold 1N HCl solution. This step protonates the free α-carboxylic acid, making the product extractable into an organic solvent.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the dried organic phase in vacuo to yield the crude product.

-

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum for this compound is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous structures like N-Boc-L-alanine-OMe and general chemical shift principles.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 5.30 ppm (d, 1H): Broad doublet corresponding to the NH proton of the Boc group, coupled to the α-proton.

-

δ ~ 4.60 ppm (m, 1H): Multiplet for the α-proton (CH), coupled to the NH and the two β-protons.

-

δ 3.71 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons.

-

δ ~ 2.95 ppm (dd, 1H) & 2.80 ppm (dd, 1H): Two doublets of doublets for the diastereotopic β-protons (-CH₂-), showing both geminal and vicinal coupling.

-

δ 1.45 ppm (s, 9H): Strong singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 173-174 ppm: Carbonyl carbon of the free α-carboxylic acid (-COOH).

-

δ ~ 171-172 ppm: Carbonyl carbon of the methyl ester (-COOCH₃).

-

δ ~ 155-156 ppm: Carbonyl carbon of the Boc protecting group (-NHCOO-).

-

δ ~ 80.0 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~ 52.0 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~ 50.0 ppm: α-carbon (-CH).

-

δ ~ 36.0 ppm: β-carbon (-CH₂-).

-

δ 28.3 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most critical application of this compound is as a building block in Boc-chemistry SPPS.[1][6] Its structure is expertly designed for the controlled, stepwise assembly of peptide chains.

Role in the SPPS Cycle:

-

Protection Strategy: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for peptide coupling but can be cleanly removed with a mild acid, typically trifluoroacetic acid (TFA), to reveal the amine for the next coupling step. The methyl ester on the β-carboxyl group is stable to these mild acidic conditions, preventing unwanted side reactions at the side chain.

-

Coupling: The free α-carboxyl group of this compound is activated using standard coupling reagents (e.g., DCC/HOBt, HBTU). This activated ester then reacts with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin, forming a new peptide bond.

-

Deprotection: After the coupling is complete, the resin is washed, and the Boc group of the newly added aspartic acid residue is cleaved with TFA. This exposes a new N-terminal amine, ready for the next cycle of coupling.

This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The methyl ester remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).

Logical Flow of this compound in SPPS

Caption: Incorporation of this compound into a peptide chain via SPPS.

Conclusion

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester is more than a mere chemical reagent; it is a strategic tool that enables precision and control in the synthesis of complex organic molecules. Its orthogonal protecting group strategy is a classic example of thoughtful molecular design that directly addresses the challenges of multi-step synthesis. For researchers in peptide chemistry and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics and research compounds.

References

- 1. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 14037596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-D-aspartic acid 1-methyl ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. peptide.com [peptide.com]

- 6. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: A Cornerstone in Modern Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly abbreviated as Boc-D-Asp(OMe)-OH, is a chiral amino acid derivative that serves as a critical building block in synthetic chemistry. Its unique structural features—a Boc-protected α-amino group, a free α-carboxylic acid for coupling, and a methyl-esterified β-carboxyl side chain—make it an indispensable tool in solid-phase peptide synthesis (SPPS) and the broader field of drug discovery. This guide provides an in-depth exploration of Boc-D-Asp(OMe)-OH, detailing its chemical properties, the scientific rationale for its application, detailed experimental protocols for its use, and its significant role in developing next-generation therapeutics.

Core Compound Identification and Properties

Boc-D-Asp(OMe)-OH is a derivative of the non-proteinogenic D-aspartic acid. The strategic placement of protecting groups is central to its function, allowing for controlled, sequential peptide bond formation.

-

Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group shields the α-amino moiety. Its removal under moderately acidic conditions, which leave the peptide chain and other protecting groups intact, is a foundational principle of the widely used Boc-based SPPS strategy.[1]

-

Methyl Ester (-OMe) Group: The esterification of the side-chain (β) carboxyl group prevents it from participating in the peptide coupling reaction, thus avoiding undesired side reactions and chain branching.

-

D-Configuration: The incorporation of D-amino acids into peptide chains is a key strategy for enhancing metabolic stability. Peptides containing D-isomers are significantly more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids.[2] This increased stability can lead to improved bioavailability and a longer duration of action for peptide-based drug candidates.

Table 1: Physicochemical Properties of Boc-D-Asp(OMe)-OH

| Property | Value | Source(s) |

| CAS Number | 124184-67-4 | [3] |

| Molecular Formula | C₁₀H₁₇NO₆ | [3] |

| Molecular Weight | 247.25 g/mol | [3] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [] |

| Synonyms | N-Boc-D-aspartic Acid 4-Methyl Ester, (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | [] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [] |

The Strategic Role in Peptide Synthesis and Drug Development

The deliberate design of Boc-D-Asp(OMe)-OH addresses fundamental challenges in the synthesis of complex peptides and the development of effective peptide therapeutics.

Enabling Controlled Peptide Elongation

In solid-phase peptide synthesis (SPPS), a peptide chain is assembled stepwise while anchored to a solid resin support. The process relies on a cycle of deprotection and coupling steps. Boc-D-Asp(OMe)-OH is introduced during the coupling step. The free α-carboxyl group is activated by coupling reagents (e.g., HBTU, DCC), allowing it to form a peptide bond with the free N-terminus of the growing peptide chain on the resin. The Boc group prevents the α-amino group of the incoming molecule from self-coupling.[]

Enhancing Therapeutic Potential

The inclusion of D-amino acids is a cornerstone of modern peptidomimetic design. Natural peptides often suffer from rapid enzymatic degradation in the body, limiting their therapeutic utility. By strategically incorporating building blocks like Boc-D-Asp(OMe)-OH, researchers can create peptides with significantly enhanced resistance to proteolysis.[2] This modification is crucial for developing drugs that can persist in circulation long enough to exert their therapeutic effect.

Application in Biochemical Research

Beyond drug development, peptides containing D-aspartic acid are used to probe biological systems. They serve as tools to investigate protein-protein interactions and enzyme-substrate dynamics, where the altered stereochemistry can reveal insights into the structural requirements for molecular recognition and catalysis.[]

Experimental Protocol: Incorporation of Boc-D-Asp(OMe)-OH via Boc-SPPS

This section provides a detailed, self-validating protocol for the manual incorporation of a Boc-D-Asp(OMe)-OH residue into a peptide chain using standard Boc chemistry on a Merrifield resin.

Core Principle: The protocol follows a cycle where the N-terminal Boc group of the resin-bound peptide is removed with acid (deprotection), the resin is neutralized, and then an excess of activated Boc-D-Asp(OMe)-OH is coupled to the newly exposed amine. The success of each coupling step is verified before proceeding to the next cycle.

Materials:

-

Merrifield resin (pre-loaded with the first amino acid)

-

Boc-D-Asp(OMe)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Kaiser Test Kit (Ninhydrin solutions)

Workflow Diagram:

Caption: Boc-SPPS cycle for peptide elongation.

Step-by-Step Methodology:

-

Resin Preparation:

-

Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Swell the resin in DCM for 30-60 minutes, then drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes, drain, and add a fresh TFA solution.

-

Agitate for an additional 20-30 minutes. This step removes the N-terminal Boc group, exposing the free amine.

-

Causality: TFA is a moderately strong acid, precisely calibrated to cleave the acid-labile Boc group without affecting the more robust side-chain protecting groups or the resin linkage.[5]

-

-

Washing:

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.

-

Perform subsequent washes with isopropanol (IPA) (2 times) and again with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

-

Causality: This step neutralizes the protonated amine (ammonium salt) formed during the acidic deprotection, regenerating the free amine nucleophile required for the subsequent coupling reaction.

-

-

Washing:

-

Wash the resin with DCM (3-5 times) to remove excess DIEA, which could interfere with coupling.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Boc-D-Asp(OMe)-OH (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the carboxylic acid. Allow activation to proceed for 1-2 minutes.

-

Causality: HBTU is a coupling reagent that converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid and efficient amide bond formation. DIEA acts as an organic base to activate the process.

-

Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.

-

-

Monitoring (Self-Validation):

-

Perform a Kaiser (ninhydrin) test on a few beads of resin.[6]

-

Trustworthiness: This test provides a crucial in-process control. A negative result (beads remain yellow) indicates that all free amines have been successfully acylated, confirming complete coupling. A positive result (beads turn blue) signifies incomplete coupling, requiring the coupling step to be repeated to ensure the integrity of the final peptide sequence.

-

-

Final Wash:

-

Upon a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection cycle to add the subsequent amino acid.

-

Conclusion

Boc-D-Asp(OMe)-OH is far more than a simple chemical reagent; it is an enabling tool for sophisticated molecular design. Its thoughtful chemical architecture—combining orthogonal protection with non-natural stereochemistry—provides researchers with a reliable method to synthesize complex peptides and to engineer molecules with enhanced therapeutic properties. As the fields of peptide-based drug discovery and biochemical research continue to advance, the strategic application of such precisely designed building blocks will remain fundamental to achieving scientific breakthroughs.

References

Navigating the Synthesis Maze: A Technical Guide to the Solubility of Boc-D-Asp-OMe in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the manipulation of protected amino acids is a daily reality. Among these, N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe) is a key building block, valued for its role in constructing complex peptides and peptidomimetics. However, the successful application of this chiral reagent hinges on a fundamental, yet often overlooked, property: its solubility. A comprehensive understanding of this compound's behavior in various organic solvents is not merely academic; it is the bedrock of efficient reaction setup, purification, and ultimately, the success of a synthetic campaign.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond simple data recitation. It aims to provide a holistic understanding of the factors governing the solubility of this compound, equipping researchers with the predictive power to select appropriate solvent systems and the practical tools to quantify solubility in their own laboratory settings.

The Molecular Logic of this compound Solubility

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule possesses a confluence of polar and non-polar features that dictate its interaction with different solvents.

-

The Hydrophobic Driver: The Boc Group The tert-butoxycarbonyl (Boc) protecting group is the primary contributor to the molecule's non-polar character. This bulky, lipophilic moiety significantly increases the compound's affinity for organic solvents compared to its unprotected parent, D-aspartic acid.

-

The Polar Anchors: Carboxylic Acid and Ester Conversely, the free α-carboxylic acid and the β-methyl ester group introduce polarity and the capacity for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor. These groups favor interactions with polar solvents.

The interplay between the hydrophobic Boc group and the polar functionalities creates a molecule with moderate overall polarity. This duality is the key to its solubility profile, allowing it to dissolve in a range of organic solvents, but with varying degrees of success.

Quantitative Solubility Data: A Snapshot

| Solvent | Chemical Formula | Type | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not readily available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not readily available |

| Methanol (MeOH) | CH₃OH | Polar Protic | Data not readily available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not readily available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Data not readily available |

| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Data not readily available |

| Water | H₂O | Polar Protic | Insoluble |

Note: The absence of readily available data for many common solvents underscores the importance of the experimental determination of solubility for specific applications.

Experimental Protocol for Determining the Solubility of this compound

The following detailed protocol provides a robust and self-validating system for researchers to determine the solubility of this compound in any given organic solvent. The causality behind each step is explained to ensure a deep understanding of the methodology.

Core Principle: The Saturation Method

This protocol employs the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid in a liquid. The core idea is to create a saturated solution at a specific temperature, where the rate of dissolution equals the rate of precipitation, and then to quantify the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Sample Mixture:

-

Step 1.1: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a clean, dry vial with a screw cap. Causality: Using an excess of the solid ensures that the solution will become saturated.

-

Step 1.2: Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial. Causality: A known volume is essential for the final solubility calculation.

-

-

Equilibration:

-

Step 2.1: Tightly cap the vial and place it on a laboratory shaker or rotator at a constant, controlled temperature (e.g., 25 °C).

-

Step 2.2: Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). Causality: This extended mixing time is crucial to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation point. The constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Step 3.1: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

-

Step 3.2: To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes). Causality: Centrifugation pellets the fine, suspended solid particles, preventing them from being transferred in the next step and artificially inflating the measured solubility.

-

Step 3.3: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, taking care not to disturb the solid pellet. For enhanced accuracy, pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, dry vial. Causality: Filtration provides a secondary, robust method to remove any remaining particulate matter, ensuring that only the dissolved solute is quantified.

-

-

Quantification:

-

Step 4.1: Evaporate the solvent from the vial containing the filtered supernatant. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum centrifuge. Causality: Complete removal of the solvent is necessary to isolate the dissolved solid for accurate weighing.

-

Step 4.2: Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent.

-

Step 4.3: Accurately weigh the vial containing the dried residue.

-

Step 4.4: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred

-

Factors Influencing the Solubility of Protected Amino Acids: A Deeper Dive

The solubility of protected amino acids like this compound is a complex interplay of several factors. Understanding these can aid in the rational selection of solvents and the troubleshooting of solubility issues.

Caption: Factors influencing the solubility of this compound.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The moderate polarity of this compound suggests good solubility in moderately polar to polar aprotic solvents. Highly non-polar solvents like hexane are unlikely to be effective, while highly polar protic solvents like water will also be poor choices due to the hydrophobic Boc group.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (both protic, like methanol, and aprotic, like DMF) can interact favorably with the carboxylic acid and ester groups, enhancing solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization or to dissolve a compound for a reaction that is run at an elevated temperature.

-

Presence of Other Solutes: In a reaction mixture, the presence of other reagents, catalysts, or byproducts can influence the solubility of this compound. For instance, the addition of a base can deprotonate the carboxylic acid, forming a salt that may have drastically different solubility characteristics.

Field-Proven Insights and Troubleshooting

-

For Peptide Coupling Reactions: DMF and DCM are common choices for solid-phase and solution-phase peptide synthesis. While quantitative data is lacking, this compound is generally considered sufficiently soluble in these solvents for most coupling reactions. If solubility issues arise in DCM, the addition of a co-solvent like DMF can be beneficial.

-

Crystallization and Purification: For purification by crystallization, a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below is ideal. A mixture of solvents, such as ethyl acetate/hexane, is often employed.

-

Handling Highly Concentrated Solutions: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for high-throughput screening or other applications where small volumes are required.[1]

Conclusion: From Data to Application

The solubility of this compound is a critical parameter that influences its handling, reactivity, and purification. While a comprehensive public database of its solubility in all common organic solvents is not yet available, this guide provides the theoretical framework, practical protocols, and expert insights necessary for researchers to confidently navigate its use. By understanding the molecular determinants of solubility and employing robust experimental techniques to quantify it, scientists can optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-D-Asp-OMe

This guide provides a comprehensive analysis of the spectroscopic data for N-tert-butoxycarbonyl-D-aspartic acid 4-methyl ester (Boc-D-Asp-OMe), a critical building block in peptide synthesis and drug development. For researchers, scientists, and professionals in pharmaceutical development, rigorous structural confirmation and purity assessment are paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles.

The structural integrity of amino acid derivatives like this compound is the foundation of successful peptide synthesis. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and purity before it is incorporated into more complex structures. This guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently assess the quality of their materials.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.8 | broad singlet | - | 1H | -COOH |

| 5.57 | doublet | 8.5 | 1H | -NH- |

| 4.59-4.62 | multiplet | - | 1H | α-CH |

| 3.69 | singlet | - | 3H | -OCH₃ |

| 3.02 | doublet of doublets | 17.2, 4.1 | 1H | β-CH₂ |

| 2.82 | doublet of doublets | 17.2, 4.8 | 1H | β-CH₂ |

| 1.42 | singlet | - | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

-C(CH₃)₃ (Boc group): The singlet at 1.42 ppm, integrating to 9 protons, is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]

-

β-CH₂: The two protons on the β-carbon are diastereotopic and thus magnetically non-equivalent. They appear as two distinct signals, both as doublets of doublets, at 2.82 and 3.02 ppm.[1] The large coupling constant of 17.2 Hz is typical for geminal coupling in such a system, while the smaller coupling constants of 4.8 and 4.1 Hz arise from coupling with the α-proton.

-

-OCH₃: The sharp singlet at 3.69 ppm, integrating to 3 protons, is assigned to the methyl ester protons.[1]

-

α-CH: The multiplet between 4.59-4.62 ppm, integrating to one proton, corresponds to the α-proton. Its multiplicity is due to coupling with the two β-protons and the NH proton.[1]

-

-NH-: The doublet at 5.57 ppm, with a coupling constant of 8.5 Hz, is assigned to the amide proton of the carbamate.[1] The coupling is with the adjacent α-proton.

-

-COOH: The broad singlet at 10.8 ppm is characteristic of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 175.8 | -COOH |

| 171.6 | -COOCH₃ |

| 155.6 | -NHCOO- |

| 80.5 | -C(CH₃)₃ |

| 52.1 | -OCH₃ |

| 49.7 | α-CH |

| 36.4 | β-CH₂ |

| 28.2 | -C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Three signals are observed in the downfield region, corresponding to the three carbonyl carbons. The signal at 175.8 ppm is assigned to the carboxylic acid carbon, while the peak at 171.6 ppm corresponds to the ester carbonyl.[1] The carbamate carbonyl of the Boc group appears at 155.6 ppm.[1]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed at 80.5 ppm, and the three equivalent methyl carbons give rise to a single peak at 28.2 ppm.[1]

-

Aspartate Backbone Carbons: The α-carbon appears at 49.7 ppm, and the β-carbon is observed at 36.4 ppm.[1] The methyl carbon of the ester group is found at 52.1 ppm.[1]

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters are crucial for obtaining high-quality NMR spectra.

References

A Technical Guide to the Strategic Incorporation of D-Amino Acids for Enhanced Peptide Stability and Function

Abstract

The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation and rapid in vivo clearance. A proven and powerful strategy to overcome these limitations is the selective incorporation of D-amino acids, the non-proteinogenic enantiomers of the naturally occurring L-amino acids. This technical guide provides an in-depth exploration of the multifaceted roles of D-amino acids in peptide drug design. We will delve into the core principles of how D-amino acid substitution enhances proteolytic stability, modulates secondary structure, alters receptor binding affinity and specificity, and reduces immunogenicity. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights, complete with detailed experimental protocols and data presentation.

The Chirality Advantage: Overcoming the Achilles' Heel of Peptide Therapeutics

Nature's blueprint for proteins and peptides almost exclusively utilizes L-amino acids. This stereochemical homogeneity is a critical vulnerability in a therapeutic context. Endogenous proteases, the enzymes responsible for protein turnover, are highly stereospecific and are evolved to recognize and cleave peptide bonds flanked by L-amino acids[1]. This rapid enzymatic degradation is a primary contributor to the short in vivo half-life of many promising peptide drug candidates[2].

The introduction of D-amino acids provides a strategic advantage by exploiting this enzymatic specificity. The peptide bonds adjacent to D-amino acid residues are not readily recognized by most endogenous proteases, rendering the peptide significantly more resistant to degradation[3][4]. This fundamental principle is the cornerstone of using D-amino acids to enhance the pharmacokinetic profile of peptide therapeutics, leading to prolonged circulation times and improved bioavailability[1][5][6].

Enhancing Proteolytic Stability: A Mechanistic and Quantitative Perspective

The primary and most well-established benefit of incorporating D-amino acids is the dramatic improvement in a peptide's resistance to proteolysis[2][7]. This enhanced stability is a direct consequence of the stereochemistry of the D-amino acid residue, which presents a conformation that is incompatible with the active sites of most proteases[2].

Mechanism of Protease Resistance

The workflow below illustrates the fundamental difference in how proteases interact with peptides composed entirely of L-amino acids versus those containing one or more D-amino acids.

Caption: Protease interaction with L- and D-amino acid containing peptides.

Quantifying Stability: Experimental Approaches

The enhancement in stability can be quantitatively assessed through in vitro proteolytic degradation assays. A common approach involves incubating the peptide with relevant biological fluids (e.g., human serum) or specific proteases (e.g., trypsin, chymotrypsin) and monitoring the disappearance of the intact peptide over time using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid Substituted Analogs

| Peptide Sequence | Modificaton | Protease | Half-life (hours) | Reference |

| KKVVFKVKFKK | All L-amino acids | Serum | < 1 | [8] |

| KKVVFKVKFKK | All D-amino acids | Serum | > 24 | [8] |

| Polybia-CP (ILGTILGLLKSL) | All L-amino acids | Trypsin | < 0.5 | [7] |

| D-CP (all D-amino acids) | All D-amino acids | Trypsin | > 24 | [7] |

| L-peptide (granulysin fragment) | All L-amino acids | Fetal Calf Serum | < 2 | [4] |

| D-peptide (partial D-substitution) | Partial D-amino acid substitution | Fetal Calf Serum | > 8 | [4] |

Experimental Protocol: Serum Stability Assay

This protocol outlines a standard procedure to evaluate the stability of a peptide containing D-amino acids in human serum.

Materials:

-

Purified peptide (with and without D-amino acid substitution)

-

Human serum (commercially available)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (for peak verification)

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in PBS.

-

Incubation: In a microcentrifuge tube, add the peptide stock solution to 80% human serum (in PBS) to a final peptide concentration of 100 µg/mL.

-

Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

-

Protein Precipitation: To the aliquot, add an equal volume of a quenching solution (e.g., 10% TFA in ACN) to precipitate the serum proteins. Vortex vigorously and incubate on ice for 10 minutes.[3]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

-

Quantification: The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The percentage of remaining peptide at each time point is calculated relative to the t=0 time point.

Modulating Structure and Function: Beyond Stability

The influence of D-amino acids extends beyond simply enhancing stability. Their incorporation can have profound effects on the peptide's secondary structure, which in turn dictates its biological function, including receptor binding and activity.[3]

Impact on Secondary Structure

The stereochemistry of a D-amino acid residue can either induce or disrupt specific secondary structures. For instance, a D-amino acid can promote the formation of a β-turn, a common structural motif in biologically active peptides.[3][9] Conversely, introducing a D-amino acid into an α-helical L-peptide can disrupt the helix.[8][10] This structural modulation can be a powerful tool for fine-tuning a peptide's pharmacological profile.

Table 2: Structural Effects of D-Amino Acid Substitution

| Peptide Class | D-Amino Acid Position | Observed Structural Change | Consequence | Reference |

| Antimicrobial Peptide | Middle of sequence | Disruption of α-helix | Loss of activity | [8] |

| Antimicrobial Peptide | N- or C-terminus | Minimal effect on α-helix | Maintained activity | [8] |

| General Peptides | Specific positions | Induction of β-turns | Can be crucial for receptor binding | [3] |

| Villin Headpiece (α-helical) | Various single sites | Significant destabilization of tertiary structure | Loss of folded structure | [11] |

| WW domain (β-sheet rich) | Most single sites | Complete unfolding | Loss of folded structure | [11] |

Altered Receptor Affinity and Selectivity

By modifying the peptide's three-dimensional conformation, D-amino acid substitution can alter its binding affinity and selectivity for its target receptor.[3] This can lead to a range of outcomes, from enhanced binding to the desired target to a complete switch in activity (e.g., from an agonist to an antagonist). For example, the substitution of L-Proline with D-Proline in β-casomorphin analogs resulted in derivatives with very high µ-opioid receptor binding affinity and selectivity.[12]

Caption: D-amino acid incorporation alters peptide conformation and receptor binding.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution.[13] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[13]

Materials:

-

Purified peptide samples (L- and D-amino acid containing versions)

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

CD Spectropolarimeter

-

Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

-

Sample Preparation: Prepare peptide solutions of known concentration (e.g., 0.1-0.2 mg/mL) in the chosen buffer.

-

Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

-

Blank Measurement: Record a baseline spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the peptide sample.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. The resulting data is typically expressed in units of mean residue ellipticity.[3]

-

Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content.

-

α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Exhibits a strong negative band around 200 nm.

-

-

Deconvolution: Use deconvolution software to estimate the percentage of each secondary structure element.[3]

Reducing Immunogenicity: A Key Advantage for Chronic Therapies

For peptide therapeutics intended for long-term or repeated administration, immunogenicity is a significant concern. The generation of anti-drug antibodies can lead to reduced efficacy and potential adverse effects. Peptides composed entirely or partially of D-amino acids often exhibit reduced immunogenicity compared to their L-counterparts.[3][14][15]

The prevailing hypothesis for this reduced immunogenicity is that D-peptides are not efficiently processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class II molecules, a critical step for initiating a T-cell dependent immune response.[16][17] Since the enzymes within APCs that process antigens are stereospecific for L-amino acids, D-peptides are more likely to evade this surveillance mechanism.[16] Studies have shown that replacing L-amino acids with their D-enantiomers can attenuate IgG and IgM antibody responses.[16]

Synthesis of D-Amino Acid Containing Peptides

The incorporation of D-amino acids into a peptide sequence is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.[14] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a generalized workflow for synthesizing a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected L- and D-amino acids

-

SPPS resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM), methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)[3]

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the resin in DMF in the reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[3]

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.[3]

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (this can be an L- or a D-amino acid, such as Fmoc-D-Ala-OH) in DMF with the coupling reagents and add it to the resin. Allow the reaction to proceed for 1-2 hours.[3]

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[3]

-

Purification and Characterization: Precipitate the cleaved peptide in cold ether, then purify it using RP-HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[3]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development, offering a robust solution to the critical challenge of proteolytic instability.[3] As this guide has detailed, the benefits extend far beyond enhancing half-life, providing a sophisticated tool to modulate peptide conformation, fine-tune receptor interactions, and mitigate immunogenicity. As our understanding of structure-activity relationships deepens, the rational design of peptides containing D-amino acids will continue to be a key enabler in translating novel peptide candidates from the laboratory to the clinic. The continued development of computational modeling and novel synthetic methodologies will further expand the toolkit available to scientists, paving the way for the next generation of highly stable and exquisitely specific peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. lifetein.com [lifetein.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. pnas.org [pnas.org]

- 16. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

A Senior Application Scientist's Guide to Boc-D-Aspartate Methyl Esters: Sourcing, Quality Control, and Strategic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Boc-D-Asp-OMe

In the precise world of peptide synthesis and medicinal chemistry, the selection of building blocks is a critical determinant of success. N-α-(tert-butoxycarbonyl)-D-aspartic acid methyl ester, commonly abbreviated as this compound, is a key reagent for introducing the D-isoform of aspartic acid into novel molecular architectures. However, a crucial point of ambiguity often arises from its nomenclature. The position of the methyl ester profoundly alters the compound's reactivity and application, necessitating a clear distinction between two commercially available isomers:

-

Boc-D-Asp(OMe)-OH (The β-Ester): N-α-Boc-D-aspartic acid β-methyl ester (CAS No. 124184-67-4). In this isomer, the side-chain (beta) carboxyl group is protected as a methyl ester, leaving the alpha-carboxyl group free for peptide coupling. Its primary role is to introduce a D-aspartate residue while preventing side-chain related side reactions.

-

This compound (The α-Ester): N-α-Boc-D-aspartic acid α-methyl ester (CAS No. 137130-65-5). Here, the alpha-carboxyl group is esterified, making this compound suitable for C-terminal modification or as a fragment in solution-phase synthesis.

This guide provides an in-depth technical overview of both isomers, focusing on their commercial availability, requisite quality control measures, and the strategic rationale for their use in research and drug development.

Section 1: Commercial Availability and Supplier Landscape

Sourcing high-quality building blocks is the foundation of reproducible research. A diverse range of chemical suppliers offer both isomers of this compound, varying in purity, available quantities, and lead times.

Key Commercial Suppliers

A survey of the market reveals several reputable suppliers for these critical reagents. Major distributors and specialized manufacturers ensure broad accessibility for both academic and industrial laboratories. Key suppliers include:

-

Sigma-Aldrich (Merck): A global supplier offering a range of purity grades for both research and bulk quantities.[1]

-

Biosynth: Provides these compounds, often with supporting technical documentation readily available online.

-

BLDpharm: A competitive supplier with a focus on research chemicals, offering various purity levels.

-

ChemScene: A supplier for drug discovery and chemical biology, listing both isomers.

-

AAPPTEC Peptides: Specializes in reagents for peptide synthesis and offers various derivatives.[2][3]

-

Ningbo Inno Pharmchem Co., Ltd.: A manufacturer highlighting the importance of these derivatives in modern peptide synthesis.[4][5][6]

Comparative Analysis of Commercial Offerings

For the discerning researcher, selecting a supplier involves a multi-faceted decision process. The following tables summarize the typical offerings for each isomer.

Table 1: Commercial Suppliers of Boc-D-Asp(OMe)-OH (β-Ester, CAS 124184-67-4)

| Supplier | Typical Purity Grades | Available Quantities | Notes |

| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides detailed technical documents and CoA examples online.[1] |

| Biosynth | Custom | Milligrams to Grams | Focus on research quantities, with good product documentation. |

| BLDpharm | ≥95% | Grams to Kilograms | Offers competitive pricing for bulk and research needs. |

| Ningbo Inno Pharmchem | High Purity | Bulk Quantities | Positions itself as a primary manufacturer.[4][5][6] |

Table 2: Commercial Suppliers of this compound (α-Ester, CAS 137130-65-5)

| Supplier | Typical Purity Grades | Available Quantities | Notes |

| Sigma-Aldrich | ≥97% | Grams | Research-focused quantities are readily available. |

| ChemScene | ≥97% | Milligrams to Grams | Caters to the drug discovery sector. |

| MedchemExpress | ≥97.0% (NMR) | Milligrams to Grams | Provides example CoA with NMR purity data.[7] |

| AAPPTEC Peptides | High Purity | Grams | Specialist supplier for peptide synthesis reagents.[3] |

Section 2: The Scientist's Mandate: Rigorous Quality Control

The integrity of a synthetic peptide or small molecule therapeutic is directly linked to the quality of its starting materials. Verifying the identity, purity, and stereochemical integrity of this compound isomers is not merely a suggestion but a requirement for robust science.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a supplier's declaration of a product's quality. Researchers must critically evaluate this document. Key parameters to scrutinize include:

-

Identity Confirmation: Verified by techniques like ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure.

-

Purity Assessment: Typically determined by HPLC or NMR. For peptide synthesis, purity should ideally be ≥98%.

-

Optical Purity: Often measured by specific rotation [α]D. This is critical to ensure the correct D-enantiomer is being used and to quantify any potential enantiomeric contamination.

-

Residual Solvents and Water Content: Can impact reaction stoichiometry and should be minimal.

An example CoA for a related compound, N-Boc-D-aspartic acid 1-benzyl ester, shows a purity of 99.2% by HPLC and a specific rotation of +24.6° (c=1 in MeOH), demonstrating the type of data to expect.[8] MedchemExpress provides a CoA for Boc-Asp-OMe with a purity of 97.0% determined by NMR.[7]

In-House Verification: Essential QC Protocols

While a CoA provides a baseline, in-house verification is a hallmark of good laboratory practice.

¹H NMR is the most powerful tool for confirming the structure and purity of Boc-protected amino acids.[9] The spectrum provides a unique fingerprint of the molecule.

Objective: To confirm the chemical structure and assess the purity of Boc-D-Asp(OMe)-OH or this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock, tune, and shim the instrument to ensure optimal field homogeneity.[9]

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Processing and Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks.[9]

Expected Chemical Shifts (δ, ppm):

| Protons | Boc-D-Asp(OMe)-OH (β-Ester) | This compound (α-Ester) | Multiplicity | Integration |

| Boc (t-Butyl) | ~1.45 | ~1.45 | singlet | 9H |

| α-CH | ~4.4-4.6 | ~4.5-4.7 | multiplet | 1H |

| β-CH₂ | ~2.8-3.0 | ~2.7-2.9 | multiplet | 2H |

| O-CH₃ (Ester) | ~3.68 | ~3.72 | singlet | 3H |

| N-H (Amide) | ~5.3-5.5 | ~5.4-5.6 | doublet | 1H |

| COOH | ~10-12 (broad) | ~10-12 (broad) | singlet | 1H |

Note: Exact shifts can vary based on solvent and concentration. The ¹H-NMR spectrum for N-Boc glutamic acid shows a characteristic peak for the -CH3 of the Boc group at 1.38 ppm.[10] The presence of a single, sharp singlet for the Boc group and the correct integration ratios are primary indicators of purity.

RP-HPLC is the workhorse for assessing the purity of synthetic peptides and their building blocks.

Objective: To determine the purity of this compound isomers and identify any potential impurities.

Methodology:

-

System Preparation: Use a standard HPLC system with a UV detector. Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.[11]

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile (MeCN).

-

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: 210-220 nm.

-

Gradient: A typical gradient would be 10-90% Solvent B over 20-30 minutes.

-

-

Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.

A well-resolved, sharp main peak is indicative of high purity. This method can separate the desired product from starting materials or side-products from the synthesis. Methods for separating D- and L-aspartic acid often involve derivatization followed by HPLC analysis.[12]

Section 3: Strategic Application in Synthesis

The choice between the α- and β-ester of Boc-D-Asp is dictated entirely by the synthetic strategy and the desired final product.

The Critical Role of Boc-D-Asp(OMe)-OH in Preventing Aspartimide Formation

The primary application of Boc-D-Asp(OMe)-OH is in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue.[6] The key strategic advantage is the protection of the side-chain carboxyl group.

The Causality: During peptide synthesis, particularly under the basic conditions used for Fmoc-deprotection, an unprotected aspartic acid side chain can lead to a devastating side reaction: aspartimide formation.[13][14] The backbone amide nitrogen attacks the side-chain carbonyl, forming a cyclic succinimide intermediate. This intermediate can then reopen to form a mixture of the desired α-linked peptide and an undesired, difficult-to-separate β-linked peptide, often accompanied by racemization.[13][15][16] This side reaction is especially prevalent in Asp-Gly or Asp-Ser sequences.[13]

By protecting the side chain as a methyl ester, the nucleophilicity of the carboxylate is eliminated, thus preventing this intramolecular cyclization. The Boc-D-Asp(OMe)-OH derivative ensures the fidelity of the peptide chain assembly.

Caption: The pathway of aspartimide formation and its prevention.

Applications of this compound (α-Ester)

This compound, with its protected α-carboxyl group, is used in different synthetic scenarios:

-

C-Terminal Modification: It serves as the starting point when the desired peptide must terminate with a D-aspartic acid methyl ester.

-

Solution-Phase Synthesis: In fragment condensation strategies, it can be deprotected at the N-terminus and coupled with another peptide fragment.

-

Drug Discovery Scaffolds: As a chiral building block, it is used in the synthesis of non-peptidic small molecules where the specific stereochemistry and functional group presentation of D-aspartic acid are required for biological activity.[][]

Section 4: Storage and Handling: Preserving Reagent Integrity

Proper storage and handling are crucial for maintaining the quality of these sensitive reagents.

-

Storage Conditions: For long-term storage, both isomers should be kept at -20°C in a tightly sealed container to protect from moisture.[19][20] For short-term use, storage at 2-8°C is acceptable.[19]

-

Handling: Protected amino acids can be hygroscopic.[20][21] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound and affect subsequent reactions.[19][21][22] When weighing, do so quickly and reseal the container promptly.[21]

Caption: Decision workflow for selecting the correct isomer and supplier.

Conclusion

The successful application of Boc-D-aspartate methyl esters in research and development hinges on a clear understanding of their isomeric forms and a commitment to rigorous quality control. Boc-D-Asp(OMe)-OH is the reagent of choice for SPPS to prevent aspartimide formation, a critical side reaction that can compromise peptide integrity. Its counterpart, this compound, serves specialized roles in C-terminal modification and solution-phase synthesis. By carefully selecting suppliers, critically evaluating documentation, performing in-house QC, and applying the correct isomer based on sound chemical principles, researchers can leverage these powerful building blocks to advance the frontiers of peptide science and drug discovery.

References

- 1. Boc-D-Asp(OMe)-OH | 124184-67-4 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. genscript.com [genscript.com]

- 21. bachem.com [bachem.com]

- 22. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

A Comprehensive Technical Guide to the Safe Handling of Boc-D-Asp-OMe for Research and Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for N-tert-Butoxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe). As a crucial building block in modern peptide synthesis and drug development, understanding its properties and associated hazards is paramount for ensuring both personnel safety and the integrity of experimental outcomes.[1][2] This document moves beyond a simple recitation of safety data sheet (SDS) points, offering a causal explanation for each procedural recommendation, grounded in established laboratory safety principles and the specific chemical nature of the compound.

Section 1: Compound Identification and Physicochemical Properties

This compound is a protected amino acid derivative used to introduce a D-aspartic acid residue into a peptide chain.[1][3] The N-terminal Boc group and the α-methyl ester serve as orthogonal protecting groups, enabling selective chemical manipulations essential in complex syntheses.[1] A clear understanding of its physical properties is the foundation of safe handling.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [4][] |

| Synonyms | Boc-D-Asp(OMe)-OH, N-Boc-D-aspartic acid α-methyl ester | [4][][6][7] |

| CAS Number | 124184-67-4 | [4][8] |

| Molecular Formula | C10H17NO6 | [4][6][8] |

| Molecular Weight | 247.25 g/mol | [3][4][7][9] |

| Physical State | White to off-white solid powder | [2][4][10] |

| Melting Point | 56 - 71 °C | [2][4][10] |

Note on conflicting data: While some safety data sheets may present slightly different melting points or hazard classifications, this guide adopts a conservative approach, recommending precautions aligned with the most comprehensive available data.

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary hazards are related to irritation and acute toxicity if improperly handled.[4][11]

| GHS Pictogram | Signal Word | Hazard Class |

| Warning | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation |

Hazard and Precautionary Statements

The following table summarizes the specific GHS statements associated with this compound, which form the basis for the handling protocols outlined in this guide.[4][11]

| Code | Statement | Implication for Handling |

| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[12] |

| H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloves and lab attire.[4][13] |

| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent contact with dust particles.[4][14] |

| H335 | May cause respiratory irritation | Handling of the powder must be done in a ventilated area to avoid inhaling dust.[4][13] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Work in a chemical fume hood or use a ventilated balance enclosure when weighing.[4][13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Mandates the use of a full complement of Personal Protective Equipment (PPE).[4][12][13] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Provides a clear, immediate first-aid directive for accidental eye exposure.[4][14] |

While some older or less detailed SDS documents may classify this compound as having "no known hazards," this should be disregarded.[6][10] The principle of ALARA (As Low As Reasonably Achievable) dictates that the more stringent hazard classifications must be respected to ensure the highest level of safety.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A foundational concept in laboratory safety is the "Hierarchy of Controls," which prioritizes methods of risk reduction. For a solid chemical like this compound, this hierarchy is critical.

Caption: Hierarchy of controls for managing exposure to chemical powders.

-

Engineering Controls (Primary Barrier): The most effective way to control hazards is to contain them at the source.

-

Weighing: All weighing of this compound powder must be conducted in a chemical fume hood or a ventilated balance enclosure.[15] This prevents the inhalation of fine particulates that can cause respiratory irritation (H335).[6]

-

General Handling: All subsequent manipulations (e.g., dissolution, addition to a reaction) should be performed within a chemical fume hood.

-

-

Administrative Controls (Procedures): These are the protocols and training that ensure safe work practices. This technical guide is an example of an administrative control. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.

-

Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and is non-negotiable when handling this compound.

-

Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[14] They provide a seal around the eyes to protect against airborne dust.

-

Hand Protection: Nitrile gloves are required to prevent skin irritation (H315).[6][15] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Skin Protection: A full-length laboratory coat, closed-toe shoes, and long pants must be worn to protect the skin from accidental spills.[15]

-

Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[3]

-

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to validated SOPs is crucial for both safety and experimental reproducibility.

Caption: Standard laboratory workflow for handling solid this compound.

SOP 1: Weighing and Aliquoting Solid this compound

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the fume hood or ventilated enclosure is operational.

-

Equilibration: Remove the sealed container of this compound from its refrigerated storage (recommended at 2-8°C for long-term stability).[][16] Allow the container to reach ambient room temperature before opening.

-

Weighing: Place a weigh boat on the analytical balance inside the ventilated enclosure. Tare the balance. Carefully transfer the desired amount of powder using a clean spatula. Avoid creating airborne dust.

-

Closure: Promptly and tightly seal the main container of this compound.

-

Cleanup: Gently wipe down the spatula and the balance surface with a damp cloth (e.g., with 70% ethanol) to remove any residual powder. Dispose of the cloth and any contaminated PPE as chemical waste.

-

Storage: Return the main container to refrigerated storage.

SOP 2: Long-Term Storage and Management

-

Primary Storage: Store this compound in its original, tightly sealed container in a refrigerator at 2-8°C.[][13][16] This temperature range balances stability against the risk of moisture condensation. While some suppliers state room temperature storage is acceptable, refrigerated conditions are best practice for preserving purity over long periods.[1][4][17]

-

Moisture and Light: Protect the compound from moisture and direct light.[17][18][19]

-

Incompatibilities: Store away from strong oxidizing agents.[6][9]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

This table provides at-a-glance instructions for immediate action following an exposure. Medical attention should always be sought if symptoms persist.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][13][14] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. | [6][13] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | [6][10][13] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. | [6][10][20] |

Spill Response

-

Small Spill (< 1 gram):

-

Ensure proper PPE is worn.

-

Restrict access to the area.[21]

-

Gently cover the spill with a damp paper towel to avoid making the powder airborne.

-

Carefully sweep or wipe the material into a designated chemical waste container.[6]

-

Clean the spill area with soap and water.

-

Dispose of all cleanup materials as hazardous waste according to institutional guidelines.[6]

-

-

Large Spill (> 1 gram):

-

Evacuate the immediate area and close the doors.[21]

-

Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) office immediately.

-

Do not attempt to clean up a large spill without specific training and equipment.

-

Waste Disposal

All unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be disposed of as hazardous chemical waste.[15] Do not discard in regular trash or pour down the drain.[15] Disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[6][13]

Conclusion

This compound is a valuable reagent in chemical and pharmaceutical research. While it presents manageable hazards, including skin, eye, and respiratory irritation, these risks can be effectively controlled through the diligent application of the hierarchy of controls. By integrating robust engineering controls, adhering to validated SOPs, and consistently using appropriate PPE, researchers can handle this compound safely and effectively, ensuring both personal well-being and the generation of reliable scientific data. Always consult the most current Safety Data Sheet from your supplier and your institution's Chemical Hygiene Plan before commencing work.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]